molecular formula C13H9BrClNO2 B4565225 (E)-3-(4-bromo-2-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one

(E)-3-(4-bromo-2-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B4565225
M. Wt: 326.57 g/mol
InChI Key: ZLZGLHCHFWCSKR-AATRIKPKSA-N
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Description

(E)-3-(4-bromo-2-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H9BrClNO2 and its molecular weight is 326.57 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-bromo-2-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one is 324.95052 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Charge Transport Properties

A study investigated the optoelectronic and charge transport properties of various chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one. This compound showed promising intra- and inter-molecular charge transport, suggesting its potential application in semiconductor devices. It was found to have better nonlinear optical (NLO) activities and thermal stability compared to other studied compounds, indicating its suitability for use in various semiconductor devices as an electron transport material (Shkir et al., 2019).

Antimicrobial Properties

In another study, 2-amino-4-(4-chlorophenyl)-1,3-thiazole, a related compound, was synthesized and showed moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans. This suggests potential applications in developing antimicrobial agents (Kubba & Rahim, 2018).

Potential in Alzheimer's Disease Therapy

A study on multifunctional amides, including 2-furyl(1-piperazinyl)methanone derivatives, demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds showed potential as therapeutic agents for Alzheimer's disease, highlighting the importance of further research in this area (Hassan et al., 2018).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of related compounds, like 2-(3'-Bromoanilino)-5-[5'-amino-1'-(4''-chlorophenyl)-1',2',3'-triazdl-4'-yl]-1,3,4-thiodiazole, has provided insights into the crystalline structures and bonding interactions of these compounds. Such studies are crucial for understanding the properties and potential applications of these chemicals in various fields (Zhang, Dong & Zhu, 1996).

Properties

IUPAC Name

(E)-3-(4-bromo-2-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO2/c14-9-3-4-11(10(15)8-9)16-6-5-12(17)13-2-1-7-18-13/h1-8,16H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZGLHCHFWCSKR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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